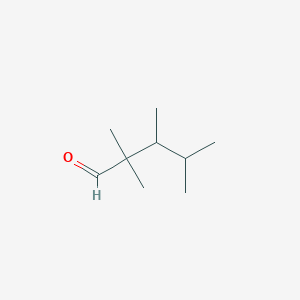
2,2,3,4-Tetramethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4-Tetramethylpentanal is an organic compound with the molecular formula C9H20. It is a branched alkane, specifically a derivative of pentane, characterized by the presence of four methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethylpentanal typically involves the alkylation of a suitable pentane derivative. One common method is the Friedel-Crafts alkylation, where a pentane derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes. The process typically uses metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethylpentanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether, H2 gas with Pd/C catalyst.
Substitution: Cl2 or Br2 in the presence of UV light or heat.
Major Products Formed
Oxidation: Corresponding alcohols or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,3,4-Tetramethylpentanal has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkane reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential effects on biological systems, including its metabolism and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethylpentanal in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the methyl groups can be oxidized to form alcohols or acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4-Tetramethylpentane
- 2,3,3,4-Tetramethylpentane
- 3-Ethyl-2,2,4,4-tetramethylpentane
Uniqueness
2,2,3,4-Tetramethylpentanal is unique due to its specific arrangement of methyl groups, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,2,3,4-tetramethylpentanal |
InChI |
InChI=1S/C9H18O/c1-7(2)8(3)9(4,5)6-10/h6-8H,1-5H3 |
InChI Key |
JNDKHHJNRJCVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


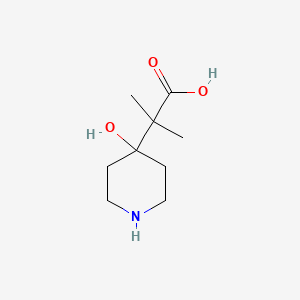
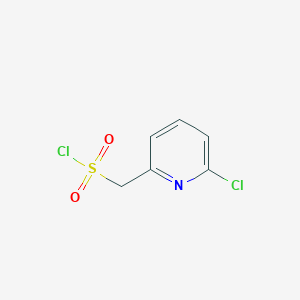
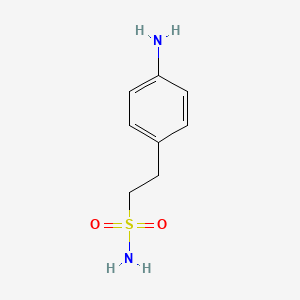
![2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13288129.png)
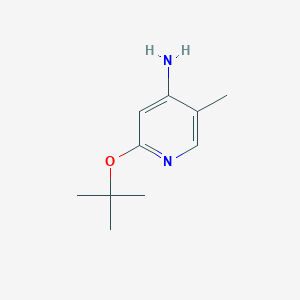
![2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13288139.png)
![3-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13288142.png)
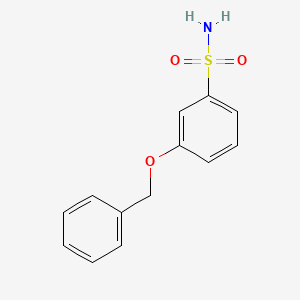

![2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine](/img/structure/B13288175.png)
![1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
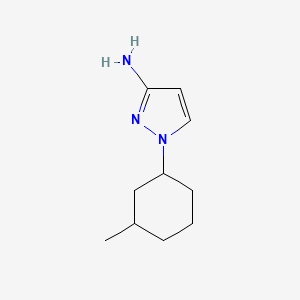
![3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288197.png)
